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Compound of Interest

Compound Name: 3,5-Dinitrobenzyl alcohol

Cat. No.: B106355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dinitrobenzyl moiety is a versatile pharmacophore that imparts a range of potent

biological activities to a variety of molecular scaffolds. This technical guide provides an in-depth

overview of the current understanding of 3,5-dinitrobenzyl compounds, with a focus on their

antimycobacterial, anticancer, and antifungal properties. Detailed experimental methodologies,

quantitative biological data, and visual representations of key signaling pathways are presented

to facilitate further research and drug development efforts in this promising area.

Antimycobacterial Activity
A significant body of research has highlighted the potent efficacy of 3,5-dinitrobenzyl

derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1]

[2][3][4] The core mechanism of action for many of these compounds relies on a prodrug

strategy, where the inert parent molecule is activated within the mycobacterium.

Mechanism of Action: Reductive Activation
The primary mechanism involves the bioreductive activation of the nitro groups by the

deazaflavin-dependent nitroreductase (Ddn) enzyme in mycobacteria.[2][5][6] This enzymatic

reduction generates reactive nitrogen species, such as nitroso, hydroxylamino, and amino

derivatives, which are toxic to the bacterial cell.[5] The 3,5-dinitro substitution pattern has been

shown to be crucial for this activity, often proving superior to other dinitro isomers.[2]
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Structure-Activity Relationships and Key Derivatives
Structure-activity relationship (SAR) studies have been instrumental in optimizing the

antimycobacterial potency of these compounds. For instance, 3,5-dinitrobenzylsulfanyl

tetrazoles and oxadiazoles have demonstrated excellent activity against both replicating and

non-replicating Mtb strains.[1][4] Similarly, 2-((3,5-dinitrobenzyl)thio)quinazolinones and N-

benzyl 3,5-dinitrobenzamides have been identified as potent antitubercular agents.[2][3] The

presence of both nitro groups at the 3 and 5 positions is consistently reported as essential for

high activity.[1][2]

Quantitative Antimycobacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

representative 3,5-dinitrobenzyl compounds against M. tuberculosis.
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Compound
Class

Specific
Derivative

Mtb Strain MIC (µM) Reference

3,5-

Dinitrobenzylsulf

anyl Oxadiazoles

- Replicating M. tb. 0.03 [1]

2-((3,5-

Dinitrobenzyl)thio

)quinazolinones

Analogue 26
M. tuberculosis

H37Rv
Submicromolar [2]

N-Benzyl 3,5-

Dinitrobenzamid

es

D5, D6, D7, D12
M. tuberculosis

H37Rv
0.0625 µg/mL [3]

N-Benzyl 3,5-

Dinitrobenzamid

es

D5, D6, D7, D12
Multidrug-

resistant strains

< 0.016–0.125

µg/mL
[3]

Anticancer Activity
Several 3,5-dinitrobenzyl compounds have exhibited promising anticancer activity against

various cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse, with tubulin

polymerization inhibition being a prominent pathway.

Mechanism of Action: Tubulin Polymerization Inhibition
Certain derivatives act as microtubule-targeting agents by inhibiting the polymerization of

tubulin.[10][11][12] This disruption of microtubule dynamics leads to cell cycle arrest, primarily

in the G2/M phase, and can subsequently induce mitotic catastrophe and apoptosis in cancer

cells.[7][11]
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Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for

selected compounds against various cancer cell lines.
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Compound Class Cancer Cell Line IC50 (µM) Reference

3,6-Diunsaturated 2,5-

Diketopiperazines

(Compound 11)

A549 (Lung) 1.2 [7]

3,6-Diunsaturated 2,5-

Diketopiperazines

(Compound 11)

Hela (Cervical) 0.7 [7]

10-Substituted 3,6-

Diazaphenothiazines

(Derivative 4)

SNB-19

(Glioblastoma)
0.11 µg/mL [8]

Antifungal Activity
Derivatives of 3,5-dinitrobenzoic acid, particularly esters and amides, have shown notable

antifungal activity against various Candida species.[13]

Mechanism of Action: Fungal Cell Membrane Disruption
The proposed mechanism of action for these antifungal compounds involves the disruption of

the fungal cell membrane.[13] In silico studies suggest a multi-target mechanism that includes

interference with ergosterol synthesis, a critical component of the fungal cell membrane.[13]

Click to download full resolution via product page

Quantitative Antifungal Data
The table below lists the Minimum Inhibitory Concentration (MIC) of ethyl 3,5-dinitrobenzoate

against different Candida species.
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Compound Fungal Strain MIC (µg/mL) MIC (mM) Reference

Ethyl 3,5-

dinitrobenzoate
Candida albicans 125 0.52 [13]

Ethyl 3,5-

dinitrobenzoate
Candida krusei 100 4.16 [13]

Ethyl 3,5-

dinitrobenzoate

Candida

tropicalis
500 2.08 [13]

Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature

concerning the biological evaluation of 3,5-dinitrobenzyl compounds.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible

growth of a microorganism, is typically determined using broth microdilution methods.[13]

General Procedure:

A two-fold serial dilution of the test compound is prepared in a suitable liquid growth medium

in a 96-well microtiter plate.

Each well is inoculated with a standardized suspension of the microorganism (e.g., M.

tuberculosis or Candida spp.).

Positive (microorganism with no compound) and negative (medium only) controls are

included.

The plates are incubated under appropriate conditions (temperature, time, atmosphere).

The MIC is determined as the lowest concentration of the compound at which no visible

growth of the microorganism is observed.
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In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell

lines.[11][14]

General Procedure:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound for a specified

period (e.g., 72 hours).

After incubation, the MTT reagent is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance of the resulting purple solution is measured using a microplate reader at a

specific wavelength (e.g., 595 nm).

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified

tubulin.[10][15]

General Procedure:

Purified tubulin is incubated with the test compound at various concentrations in a

polymerization buffer at 37°C.

The polymerization of tubulin into microtubules is monitored over time by measuring the

increase in absorbance (turbidity) at 340 nm in a spectrophotometer.
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A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.

The IC50 value, the concentration of the compound that inhibits 50% of tubulin assembly, is

determined.[10]
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Conclusion
3,5-Dinitrobenzyl compounds represent a promising class of biologically active molecules with

demonstrated potential in the fields of infectious diseases and oncology. Their unique

mechanism of action, particularly the reductive activation in mycobacteria, offers a pathway to
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combat drug-resistant pathogens. Furthermore, their ability to interfere with fundamental

cellular processes like tubulin polymerization makes them attractive candidates for anticancer

drug development. The data and methodologies presented in this guide serve as a

comprehensive resource to encourage and direct future research toward the clinical realization

of 3,5-dinitrobenzyl-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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